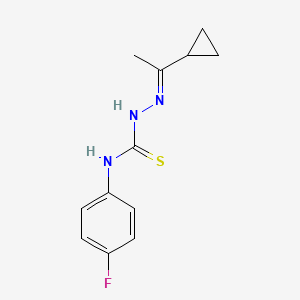![molecular formula C29H26O4 B10926226 (2E)-3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B10926226.png)
(2E)-3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE is a complex organic compound with a unique structure that combines phenyl, naphthyl, and propenone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method involves the condensation of 1-(1-hydroxy-2-naphthyl)-2-propen-1-one with 3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(E)-3-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The phenyl and naphthyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
(E)-3-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of (E)-3-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- **(E)-3-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE shares structural similarities with other phenyl and naphthyl derivatives, such as:
- (E)-3-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPEN-1-ONE
- (E)-3-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-HYDROXYNAPHTHYL)-2-PROPEN-1-ONE
Uniqueness
The unique combination of phenyl, naphthyl, and propenone groups in (E)-3-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C29H26O4 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
(E)-3-[3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C29H26O4/c1-19-7-6-10-27(20(19)2)33-18-23-17-21(12-16-28(23)32-3)11-15-26(30)25-14-13-22-8-4-5-9-24(22)29(25)31/h4-17,31H,18H2,1-3H3/b15-11+ |
InChI 键 |
FIDBMWCMAPYQQU-RVDMUPIBSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)/C=C/C(=O)C3=C(C4=CC=CC=C4C=C3)O)OC)C |
规范 SMILES |
CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)C=CC(=O)C3=C(C4=CC=CC=C4C=C3)O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6-dimethyl-4-(4-methyl-5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10926152.png)
![N-(5-chloropyridin-2-yl)-3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10926157.png)
![1-ethyl-3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926171.png)
![N-[2-({(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}amino)ethyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B10926179.png)
![4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B10926184.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10926197.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B10926218.png)
![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B10926224.png)


![2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10926237.png)

![1-butyl-3-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B10926247.png)

